4-Benzylidenedihydrofuran-2,3-dione
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Overview
Description
4-Benzylidenedihydrofuran-2,3-dione is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring fused with a benzylidene group and two keto groups at positions 2 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidenedihydrofuran-2,3-dione typically involves the reaction of α-nitroketones with 4-arylidenepyrrolidine-2,3-diones. This reaction is catalyzed by a bifunctional thiourea catalyst under mild conditions. The reaction proceeds efficiently with good yields and enantioselectivities .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable organocatalytic reactions. These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylidenedihydrofuran-2,3-dione undergoes various chemical reactions, including:
Michael Addition: This compound can participate in Michael addition reactions with α-nitroketones, leading to the formation of complex bicyclic structures.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Michael Addition: Typically involves α-nitroketones and a bifunctional thiourea catalyst in 1,2-dichloroethane at 25°C for 12 hours.
Oxidation and Reduction: Common oxidizing agents include peroxides and metal oxides, while reducing agents may include hydrides and metal catalysts.
Major Products:
Scientific Research Applications
4-Benzylidenedihydrofuran-2,3-dione has been explored for various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of bicyclic structures.
Medicinal Chemistry:
Material Science: Its derivatives may be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Benzylidenedihydrofuran-2,3-dione primarily involves its role as a reactive intermediate in various chemical reactions. It acts as a Michael acceptor, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved in its reactions are largely dependent on the specific reagents and conditions used .
Comparison with Similar Compounds
4-Arylidenepyrrolidine-2,3-diones: These compounds share a similar structure and reactivity profile with 4-Benzylidenedihydrofuran-2,3-dione.
2,3-Dihydrobenzofurans: These compounds also contain a furan ring and exhibit similar chemical properties.
Uniqueness: Its ability to participate in Michael addition reactions with high enantioselectivity further distinguishes it from similar compounds .
Properties
Molecular Formula |
C11H8O3 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(4Z)-4-benzylideneoxolane-2,3-dione |
InChI |
InChI=1S/C11H8O3/c12-10-9(7-14-11(10)13)6-8-4-2-1-3-5-8/h1-6H,7H2/b9-6- |
InChI Key |
KXUOXAHBZQNAEU-TWGQIWQCSA-N |
Isomeric SMILES |
C1/C(=C/C2=CC=CC=C2)/C(=O)C(=O)O1 |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C(=O)O1 |
Origin of Product |
United States |
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